Bis(4-nitrophenyl) carbonate

Physical organic chemistry Nucleophilic substitution Carbonyl reactivity

Sourcing a stable, solid alternative to phosgene for carbonylative couplings? Bis(4-nitrophenyl) carbonate (BNPC) eliminates gaseous reagent hazards and provides controlled reactivity for stepwise urea and carbamate formation. - Enables isolation of the intermediate 4-nitrophenyl carbamate for clean, asymmetric urea synthesis, reducing steps and protecting-group manipulations. - Delivers quantitative conversion in polycarbonate synthesis from bisphenols (Mn ≈ 15,000), ideal for specialized monomer R&D. - Acts as a reliable peptide coupling and biopolymer modification agent with a well-characterized, chromophoric leaving group for reaction monitoring.

Molecular Formula C13H8N2O7
Molecular Weight 304.21 g/mol
CAS No. 5070-13-3
Cat. No. B048165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-nitrophenyl) carbonate
CAS5070-13-3
SynonymsCarbonic Acid Bis(4-nitrophenyl) Ester;  4,4’-Dinitrodiphenyl Carbonate;  Bis(p-nitrophenyl) Carbonate;  Di-4-nitrophenyl Carbonate;  Di-p-nitrophenyl Carbonate;  NSC 1730;  p,p’-Dinitrodiphenylcarbonate; 
Molecular FormulaC13H8N2O7
Molecular Weight304.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O7/c16-13(21-11-5-1-9(2-6-11)14(17)18)22-12-7-3-10(4-8-12)15(19)20/h1-8H
InChIKeyACBQROXDOHKANW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-nitrophenyl) Carbonate Procurement Guide


Bis(4-nitrophenyl) carbonate (BNPC, CAS 5070-13-3) is a symmetrical diaryl carbonate bearing two strongly electron-withdrawing 4-nitrophenyl groups. This structural feature renders the carbonyl carbon highly electrophilic, enabling efficient nucleophilic substitution by amines and alcohols under mild conditions . The compound serves as a bench-stable, solid carbonylating reagent that circumvents the handling hazards associated with phosgene or its gaseous derivatives. BNPC is supplied commercially with purity specifications typically ≥98.0% by HPLC [1], with industrial-grade material achieving >99% content via optimized purification protocols [2].

Activated carbonate reagent for phosgene-free carbonylations
Bench-stable solid; research fit for mild-condition amine and alcohol coupling
Multiple purity grades available to support diverse synthetic workflows

Why Generic Carbonates Fail vs. BNPC


Carbonylation reagents span a broad reactivity spectrum, but substituting one for another without quantitative justification introduces risks of incomplete conversion, side-product formation, and purification burden. Bis(4-nitrophenyl) carbonate occupies a distinct position relative to common alternatives: it exhibits markedly higher electrophilicity than diphenyl carbonate (pKa of leaving group: 7.15 for 4-nitrophenol vs. 9.99 for phenol), enabling reactions under milder conditions [1]. Unlike 1,1′-carbonyldiimidazole (CDI), BNPC does not generate imidazole byproducts that can interfere with acid-sensitive substrates. Compared to bis(pentafluorophenyl) carbonate, BNPC offers a more economical balance of reactivity and cost for routine carbamate and urea formation. The quantitative evidence below establishes where BNPC provides measurable advantage and where alternatives may be considered.

Diphenyl carbonate
Lower leaving-group acidity may require harsher conditions, increasing side-reaction risk.
1,1′-Carbonyldiimidazole (CDI)
Generates imidazole byproducts that may interfere with acid-sensitive substrates or complicate purification.
Bis(pentafluorophenyl) carbonate
Higher cost per mole without proportional reactivity benefit for routine urea/carbamate formation.

Bis(4-nitrophenyl) Carbonate: Differentiation Evidence


Aminolysis Reactivity vs. Thiocarbonates

The aminolysis kinetics of BNPC were directly compared with its sulfur-containing structural analogs. The study measured second-order rate constants (k₂) for reactions with secondary alicyclic amines at 25.0 °C [1]. BNPC (carbonate) exhibited the highest reactivity among the three compounds tested. The substitution of one carbonyl oxygen with sulfur (thiocarbonate) reduced reaction rates, and dithiocarbonate substitution reduced rates further, consistent with the decreased leaving-group ability of the 4-nitrobenzenethiolate anion relative to 4-nitrophenoxide. The rate differences are mechanistically significant: the reactions proceed via a concerted pathway, and the leaving group pKa directly modulates the activation barrier [1].

Aminolysis rate ranking
Head-to-head
BNPC showed the highest reaction rate among tested diaryl carbonates (carbonate > thiocarbonate > dithiocarbonate) in aminolysis kinetics [1].
Supports amine carbonylation reactivity screening under mild conditions.
Solvent system: water/ethanol-water; confirm compatibility with target amine.
Physical organic chemistry Nucleophilic substitution Carbonyl reactivity Structure-activity relationship

Triphosgene Synthesis Performance

The triphosgene (BTC) method represents the preferred industrial route for BNPC production, avoiding direct phosgene handling. An optimized protocol using tetraethylammonium bromide as a phase-transfer catalyst in dichloromethane achieved a 95.2% isolated yield under defined conditions [1]. This yield compares favorably with reported alternative carbonate syntheses; for context, PEG4-bis-nitrophenyl carbonate industrial implementations achieve 94% yield at 50-kg scale . A patented industrial method further reports 99% product content and 99% yield with chroma below 20 black, enabling direct use without additional purification in many applications [2].

Synthesis yield
Cross-study context
95.2% isolated yield (optimized triphosgene method).
Supports procurement economics assessment for scale-up.
Industrial patents report up to 99% yield; verify lot-specific purity and yield.
Process chemistry Carbonate synthesis Triphosgene Industrial scale-up

Stepwise Aminolysis for Asymmetric Ureas

BNPC enables controlled stepwise aminolysis to access unsymmetrical N,N′-disubstituted ureas, a capability not shared by many alternative carbonylation reagents. The kinetic data demonstrate that the second substitution is slower than the first substitution . This differential reactivity permits isolation of the monosubstituted 4-nitrophenyl carbamate intermediate when equimolar amounts of amine and BNPC are used. Subsequent reaction of this intermediate with a different amine yields the unsymmetrical urea derivative. This stepwise control is mechanistically unavailable with symmetrical reagents like urea itself or with highly reactive chloroformates, which undergo rapid, non-discriminating double substitution.

Stepwise substitution
Class-level inference
First aminolysis step faster than second; monosubstituted carbamate intermediate isolable with equimolar amine.
Supports protecting-group-free asymmetric urea synthesis.
Kinetic differential inferred from mechanism; confirm for specific amine pairs.
Urea synthesis Asymmetric synthesis Pharmaceutical intermediates Stepwise carbonylation

Polycondensation for Polycarbonate Synthesis

BNPC functions as an effective polycondensation partner with bisphenol-type monomers to produce polycarbonates. In a direct comparative context, polycarbonate derived from 1,1′-bi(2-naphthol) could be synthesized via either anionic ring-opening polymerization of a cyclic carbonate monomer or by direct polycondensation using BNPC and 1,1′-bi(2-naphthol) [1]. The polycondensation route using BNPC proceeded quantitatively to yield polymer with number-average molecular weight (Mn) approximately 15,000, matching the product obtained via ring-opening polymerization [1]. This demonstrates BNPC as a viable alternative pathway to the same polymer architecture.

Polymer synthesis route
Cross-study comparable
Polycondensation with BNPC and 1,1′-bi(2-naphthol) gave polycarbonate (Mn ≈ 15,000), comparable to ring-opening polymerization product.
Supports alternative synthetic route evaluation for specialty polycarbonates.
Full experimental details not available; verify molecular weight reproducibility.
Polymer chemistry Polycondensation Polycarbonate synthesis Binaphthyl polymers

Polysaccharide Grafting with Hydrophobic Amines

BNPC has been demonstrated as an effective coupling agent for covalent attachment of alkylamines to polysaccharide backbones. In this application, BNPC activates the polysaccharide hydroxyl groups toward nucleophilic attack by octadecylamine (C18-NH₂), forming stable amide linkages [1]. The resulting gellan gum-alkyl derivatives exhibit altered physicochemical properties: solubility at temperatures lower than starting gellan gum, enabling hydrogel formation under physiologically relevant conditions [1]. While no direct comparator data are available from the primary source, the application class differs from standard peptide coupling reagents (e.g., EDC/NHS) which require aqueous workup conditions that may be incompatible with hydrophobic grafting strategies.

Biomaterial coupling
Supporting evidence
BNPC mediated covalent grafting of octadecylamine to gellan gum; derivatives formed hydrogels in ion-containing solutions.
Supports hydrophobic biopolymer functionalization research.
No direct comparator; application-specific review recommended.
Biomaterials Polysaccharide modification Hydrogel Gellan gum Biomedical polymers

Purity Specifications and Quality Data

Commercial BNPC is supplied with defined purity specifications that enable reproducible synthetic outcomes. Multiple major suppliers (TCI, VWR, Chem-Impex, Aladdin, BOC Sciences) provide BNPC with HPLC purity ≥98.0 area% [1][2]. Some suppliers offer ≥97.0% (HPLC) grade . For demanding applications including peptide synthesis, Sigma-Aldrich offers BNPC at ≥99% purity [3]. The melting point range is consistently specified as 140.0–144.0 °C across suppliers [1], providing a straightforward identity confirmation method. The availability of multiple purity tiers allows procurement decisions to be matched to application criticality.

Purity grades
Source review
Standard research grade: ≥98.0% (HPLC); peptide synthesis grade: ≥99%.
Supports purity-grade selection for synthetic reproducibility.
Supplier specification; independent verification advised.
Quality control HPLC purity Procurement specification Reagent grade

Bis(4-nitrophenyl) Carbonate Application Scenarios


Asymmetric Urea Synthesis for Pharma R&D

Procurement of BNPC is justified when synthetic routes require controlled, stepwise formation of unsymmetrical ureas without protecting group manipulations. The kinetic differential between first and second aminolysis steps enables isolation of the 4-nitrophenyl carbamate intermediate, which can then be treated with a second amine to generate the target asymmetric urea. This approach reduces step count and improves atom economy compared to alternative methods requiring orthogonal protection or separate activation of each amine component.

Direct Polycondensation for Specialty Polycarbonates

When cyclic carbonate monomers are unavailable, cost-prohibitive, or synthetically challenging, BNPC provides an alternative route to polycarbonates via direct polycondensation with bisphenol-type monomers [1]. The reaction proceeds quantitatively to yield polycarbonates with Mn ≈ 15,000 under appropriate conditions. This application is particularly relevant for research groups synthesizing chiral or binaphthyl-containing polycarbonates where monomer synthesis via ring-closure is more labor-intensive than direct polycondensation.

Activated Ester for Peptide Coupling

BNPC serves as a reagent for preparing activated 4-nitrophenyl esters of N-protected amino acids [2][3]. This application is supported by commercial availability of ≥99% purity grade specifically designated for peptide synthesis [3]. Users procuring BNPC for solid-phase or solution-phase peptide synthesis benefit from the compound‘s solid-state stability, ease of handling relative to chloroformate reagents, and the well-characterized reactivity of the resulting p-nitrophenyl ester leaving group.

Polysaccharide Functionalization for Biomaterials

Research groups developing functionalized biopolymers for hydrogel or drug delivery applications should consider BNPC as a coupling agent. The compound has been demonstrated to mediate covalent attachment of hydrophobic alkylamines to gellan gum backbones via amide linkages [4]. The resulting derivatives exhibit altered thermal solubility profiles and form ion-responsive hydrogels [4]. This application space represents a differentiating use case from BNPC's more common roles in small-molecule synthesis.

Application
Selection Property
Validation Focus
Asymmetric urea synthesis
Stepwise substitution control
Intermediate isolation and cross-reactivity assessment
Specialty polycarbonate synthesis
Bisphenol polycondensation reactivity
Molecular weight and architecture comparison to ring-opening routes
Peptide coupling (activated ester)
N-Protected amino acid ester formation
Coupling efficiency and racemization control
Polysaccharide functionalization
Hydroxyl activation for hydrophobic grafting
Grafting density and hydrogel formation under physiological conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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